molecular formula C25H28N2O5S B11505334 N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide CAS No. 633286-24-5

N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

Cat. No.: B11505334
CAS No.: 633286-24-5
M. Wt: 468.6 g/mol
InChI Key: SIHCMJDFSSLZEN-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyl groups, a sulfonamide moiety, and a dimethoxybenzene ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of N-methyl-3,4-dimethoxybenzenesulfonamide with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the N-benzylated intermediate, which is then further reacted with benzyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as hydroxide or alkoxide ions replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the benzyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Properties

CAS No.

633286-24-5

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N,N-dibenzyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C25H28N2O5S/c1-26(33(29,30)22-14-15-23(31-2)24(16-22)32-3)19-25(28)27(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,17-19H2,1-3H3

InChI Key

SIHCMJDFSSLZEN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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